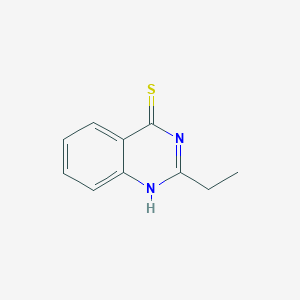

2-ethyl-3,4-dihydroquinazoline-4-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGVAZCNMCJXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 3,4 Dihydroquinazoline 4 Thione and Analogues

Direct Synthetic Routes to Dihydroquinazoline-4-thiones

Direct cyclization reactions provide an efficient means to construct the core dihydroquinazoline-4-thione ring system from acyclic precursors. These methods typically involve the formation of the heterocyclic ring in a single or concerted sequence of reactions.

Cyclization Reactions involving 2-Aminoacetophenones and Isothiocyanates

The reaction between an amino-ketone and an isothiocyanate offers a potential pathway to quinazoline-4-thiones. A related method involves a solvent-controlled, catalyst-free reaction between 2-amino chalcones (derived from 2-aminoacetophenones) and isothiocyanates, which can be modulated to produce 3,4-dihydroquinazoline-2-thiones. While this specific variant leads to a 2-thione isomer, it highlights the utility of 2-aminoaryl ketone derivatives in building the quinazoline (B50416) framework.

A more established related synthesis involves the reaction of anthranilic acid with isothiocyanates. For example, 2-mercapto-3-phenylquinazolin-4(3H)-one is synthesized by refluxing anthranilic acid and phenyl isothiocyanate in ethanol (B145695) with triethylamine (B128534) as a base. nih.gov This foundational reaction underscores the general strategy of combining an ortho-amino benzoic acid derivative with an isothiocyanate to forge the quinazoline ring.

Condensation of 2-Aminothiobenzamides with Acetone

A straightforward route to specific dihydroquinazoline-4-thione analogues involves the condensation of 2-aminothiobenzamides with ketones. Notably, derivatives of 2,2-dimethyl-1,2-dihydroquinazoline-4(3H)-thione can be prepared by the condensation of 2-aminothiobenzamides with acetone. nih.gov This reaction is typically performed under mild conditions, often catalyzed by silica (B1680970) gel at room temperature. nih.gov The process involves allowing the reaction mixture to stand for an extended period, followed by concentration and purification to isolate the desired product. nih.gov This method is particularly useful for synthesizing analogues with gem-dimethyl substitution at the 2-position of the quinazoline core. nih.gov

Conversion Strategies from Quinazolinone Precursors

One of the most common and versatile methods for synthesizing quinazoline-4-thiones is the conversion of the corresponding quinazolin-4-one precursors. This is achieved through a thionation reaction, which replaces the carbonyl oxygen atom at the 4-position with a sulfur atom.

Thionation utilizing Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent

The thionation of quinazolin-4-ones is effectively carried out using either phosphorus pentasulfide (P₂S₅) or Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. nih.govppublishing.org Both reagents serve as sulfur-transfer agents to convert the C4-carbonyl group into a thiocarbonyl group.

Phosphorus pentasulfide is a traditional thionating agent that is often used in a high-boiling solvent like xylene or pyridine (B92270) under reflux conditions. nih.govppublishing.orgnih.gov While effective, reactions with P₂S₅ can require long reaction times and may result in lower yields. nih.gov

Lawesson's reagent has emerged as a popular alternative, often providing higher yields and requiring milder reaction conditions and shorter reaction times compared to P₂S₅. ppublishing.orgnih.govorganic-chemistry.org It is soluble in many organic solvents, such as toluene, dioxane, or tetrahydrofuran (B95107). researchgate.net The reaction mechanism is believed to involve the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. nih.govwikipedia.org

The choice between P₂S₅ and Lawesson's reagent often depends on the specific substrate, desired reaction conditions, and scalability.

Table 1: Comparison of Thionating Reagents for Quinazolinone Conversion

| Reagent | Typical Solvents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Pentasulfide (P₂S₅) | Xylene, Pyridine, Toluene | Reflux, often for several hours (e.g., 4-12 h) ppublishing.orgnih.gov | Cost-effective, traditional reagent | Can require harsh conditions, long reaction times, and sometimes yields are lower nih.gov |

| Lawesson's Reagent (LR) | Toluene, Dioxane, THF | Often milder temperatures and shorter reaction times ppublishing.orgorganic-chemistry.org | Higher yields, milder conditions, better solubility in organic solvents ppublishing.orgnih.gov | More expensive than P₂S₅, byproducts can complicate purification |

Functional Group Transformations and Substituent Introduction at the Quinazoline Core

After the formation of the quinazoline-4-thione core, further modifications can be made through various functional group transformations. Alkylation is a key strategy to introduce substituents at different positions on the heterocyclic ring, enabling the synthesis of a diverse range of analogues.

Alkylation Reactions (e.g., at the 2-position)

The specific target compound, 2-ethyl-3,4-dihydroquinazoline-4-thione, can be synthesized via the alkylation of a precursor. A notable example is the preparation from 2-methyl-3H-quinazoline-4-thione. nih.gov This transformation is achieved through double lithiation of the 2-methyl precursor using n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures, followed by reaction with an electrophile like iodomethane. nih.gov This method allows for the extension of the alkyl chain at the 2-position, yielding the 2-ethyl derivative in high yield (92%). nih.gov

The alkylation of the quinazoline-4-thione system can be complex due to the presence of multiple nucleophilic sites (the N3 and S4 atoms). The direction of alkylation is influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. tiiame.uz For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide can lead to a mixture of N3 and S4-alkylated products depending on the solvent used. tiiame.uz

Table 2: Examples of Alkylation Reactions on Quinazoline-4-thione Precursors

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-3H-quinazoline-4-thione | 1) n-Butyllithium, 2) Iodomethane | 2-Ethyl-3H-quinazoline-4-thione | 92% | nih.gov |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate (B1199739) | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Not specified | nih.gov |

| 2-Methylquinazoline-4-thione | Propyl iodide, NaH, various solvents | Mixture of N3- and S4-propylated products | Variable | tiiame.uz |

Reactions with Electrophilic Reagents

The quinazoline-4-thione scaffold can be functionalized through reactions with various electrophiles, often by first generating a nucleophilic species from the starting thione. A key strategy involves the deprotonation of a precursor to form a potent nucleophile, which can then react with an electrophile.

One effective method for the synthesis of 2-substituted alkyl-3H-quinazoline-4-thiones involves the double lithiation of a 2-alkyl-3H-quinazoline-4-thione precursor. For instance, 2-ethyl-3H-quinazoline-4-thione can be synthesized from 2-methyl-3H-quinazoline-4-thione. This process involves a double lithiation using n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C), followed by the introduction of an electrophile like iodomethane. nih.gov This lateral lithiation strategy is effective for introducing alkyl groups at the α-position of the 2-alkyl substituent. nih.govcardiff.ac.uk

The anion generated from the deprotonation of quinazoline-4-thiones is often an ambident nucleophile, meaning it can react at multiple sites, typically the sulfur (S4) or nitrogen (N3) atoms. The outcome of the alkylation reaction can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. tiiame.uz

Table 1: Electrophilic Alkylation of Quinazoline-4-thione Derivatives

| Precursor | Reagents | Electrophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-3H-quinazoline-4-thione | 1. n-Butyllithium (n-BuLi) | Iodomethane (CH₃I) | 2-Ethyl-3H-quinazoline-4-thione | Anhydrous THF, -78 °C | 92% | nih.gov |

| 3H-Quinazoline-4-thione | 1. n-Butyllithium (n-BuLi) (2 equiv.) | - | 2-Butyl-1,2-dihydro-3H-quinazoline-4-thione | Anhydrous THF, -78 °C | High | cardiff.ac.uk |

| 3H-Quinazoline-4-thione | 1. Methyllithium (MeLi) (2 equiv.) | - | 2-Methyl-1,2-dihydro-3H-quinazoline-4-thione | Anhydrous THF, -78 °C | High | cardiff.ac.uk |

Reactions with Nucleophilic Reagents (e.g., hydrazine (B178648) hydrate)

The quinazoline-4-thione ring system can also undergo reactions with nucleophiles. These reactions can lead to the formation of new heterocyclic systems by substitution or condensation mechanisms. A notable example is the reaction with hydrazine hydrate (B1144303).

While direct nucleophilic attack on 2-ethyl-3,4-dihydroquinazoline-4-thione is specific, studies on related quinazolinone derivatives provide insight into the reactivity. For example, substituted hydrazono quinazolone derivatives have been shown to react with hydrazine hydrate in boiling ethanol. ekb.eg This reaction typically leads to the formation of pyrazole-containing quinazoline structures. ekb.eg Similarly, the formyl group in α-hydroxymethylidene-2,3-tetramethylidene-3,4-dihydroquinazoline-4-thione can undergo nucleophilic substitution with aniline. ppublishing.org

These reactions highlight the potential for the C4-thione group or substituents at the C2 position to be displaced or to participate in condensation reactions with strong nucleophiles, leading to significant structural modifications.

Table 2: Nucleophilic Reactions on Quinazoline-4-one/thione Analogues

| Substrate | Nucleophile | Solvent | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Substituted hydrazono quinazolone derivatives | Hydrazine hydrate | Ethanol | Pyrazolyl-hydrazinophenyl-oxoquinazolines | ekb.eg |

| α-Hydroxymethylidene-2,3-tetramethylidene-3,4-dihydroquinazoline-4-thione | Aniline | - | α-Anilinomethylidene derivative | ppublishing.org |

| 2-Azido-α-benzoyloxybenzyl tert-butyl isocyanide | Secondary amines | CH₃CN | Polysubstituted 3,4-dihydroquinazolines | nih.gov |

Environmentally Benign Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly or "green" methodologies. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency. The synthesis of quinazolinethiones has benefited from such innovations.

Green approaches to the quinazolinethione framework often focus on metal-free catalysis, the use of eco-friendly solvents, and reactions that produce benign byproducts like water. researchgate.net One such method involves the reaction of 2-aminoacetophenones with isothiocyanates under metal-free conditions, which tolerates the presence of air and water and generates only water as a coproduct. researchgate.net Another strategy employs a relay Brønsted acid/visible-light photoredox catalysis, which uses an eco-benign energy source (visible light), a green solvent, metal-free catalysts, and air as a green oxidant. researchgate.net

Furthermore, the use of biomass-derived green solvents, such as eucalyptol, has been explored for the synthesis of quinazolinethione analogues. Although these reactions may require longer times, they offer the advantage of simple product isolation, often through filtration, which minimizes the use of large volumes of solvents for purification. nih.gov

Table 3: Green Synthesis Strategies for Quinazolinone/Quinazolinethione Skeletons

| Strategy | Key Features | Starting Materials | Byproduct | Reference |

|---|---|---|---|---|

| Metal-free annulation | Tolerates air and water | 2-Aminoacetophenones, Isothiocyanates | Water | researchgate.net |

| Brønsted acid/Visible-light photoredox catalysis | Eco-benign energy source, metal-free, green oxidant | 2-Aminoacetophenones, Isothiocyanates | - | researchgate.net |

| Use of biomass-derived solvents | Sustainable solvent (e.g., eucalyptol), simple product isolation | - | - | nih.gov |

Derivatization Strategies and Structural Modifications of 2 Ethyl 3,4 Dihydroquinazoline 4 Thione Analogues

N-Substitution and Related Derivatives

The presence of a reactive secondary amine at the N-3 position and the thione group at C-4 allows for a range of derivatization reactions, including the introduction of alkyl, aryl, acyl, and more complex side chains.

Formation of N-Alkyl/Aryl Derivatives

The alkylation of quinazoline-4-thiones is a subject of significant chemical interest due to the ambident nature of the thione-thioamide system. The anion generated by deprotonation of the N-3 proton is delocalized over the N-3 and S-4 atoms, leading to potential competition between N-alkylation and S-alkylation.

Research on the alkylation of the closely related 2-methylquinazoline-4-thione has shown that the reaction's outcome is highly dependent on the conditions employed. semanticscholar.org The choice of alkylating agent, solvent, and temperature can direct the substitution to either the nitrogen or the sulfur atom. semanticscholar.org For instance, the anion of 2-methylquinazoline-4-thione, formed by the action of sodium hydride, can be alkylated with propyl iodide. semanticscholar.org In protic solvents like ethanol (B145695), the reaction tends to favor S-alkylation, whereas in aprotic polar solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), a mixture of N-3 and S-4 alkylated products is often observed. semanticscholar.org The nature of the alkylating agent also plays a crucial role in determining the regioselectivity of the reaction. semanticscholar.org These findings suggest that a careful selection of reaction parameters is necessary to selectively synthesize N-alkyl derivatives of 2-ethyl-3,4-dihydroquinazoline-4-thione.

N-Aryl derivatives can also be synthesized, often through cyclization reactions that build the quinazoline (B50416) ring with the N-3 aryl substituent already in place. One common method involves the reaction of a 5-substituted or 4,5-disubstituted anthranilic acid with an appropriate aryl isothiocyanate in a solvent like glacial acetic acid under reflux. This approach directly yields 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives.

Table 1: Influence of Reaction Conditions on the Alkylation of 2-Methylquinazoline-4-thione

| Alkylating Agent | Solvent | Temperature | Major Product(s) |

| Propyl Iodide | Ethanol | 20°C | S-Alkylation Product |

| Propyl Iodide | DMF/DMSO | 20°C - 90°C | Mixture of N3 and S4 Products |

| Propyl Iodide | Ethanol/Acetonitrile | 80°C - 90°C | S-Alkylation Product |

Synthesis of Acyl and Ester Derivatives

The introduction of acyl and ester functionalities can be achieved through various synthetic routes. While direct N-acylation of the quinazoline-4-thione ring is one possibility, a more common strategy involves the initial S-alkylation with an ester-containing reagent.

A prevalent method for synthesizing ester derivatives is the reaction of a 2-thioxo-3-aryl-quinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate in a solvent such as dry DMF. lmaleidykla.ltnih.gov This reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon of ethyl chloroacetate, yielding an ethyl 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate. lmaleidykla.ltnih.gov This S-alkylation approach is efficient for creating derivatives with an ester moiety attached to the quinazoline core via a thioether linkage.

Direct N-acylation, for example, to form a 3-acetyl derivative, can be more challenging due to the competing reactivity of the sulfur atom. However, analogous reactions on related heterocyclic systems provide a basis for this transformation. For instance, 3-acetyl-1,3,4-oxadiazoline derivatives can be synthesized by treating the corresponding hydrazide-hydrazone with acetic anhydride (B1165640), which serves as both the acetylating and cyclizing agent. researchgate.net While not directly on the quinazoline-4-thione core, this suggests that under specific conditions, N-acylation of the N-3 position could be achievable.

Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives of quinazolines are of significant interest due to their versatile chemical reactivity and broad spectrum of biological activities. nih.gov A common synthetic pathway to these derivatives begins with the S-alkylation of the quinazoline-4-thione core.

The synthesis often starts with the reaction of a 2-thioxo-3-phenyl-quinazolin-4(3H)-one with ethyl chloroacetate to yield the corresponding ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate. lmaleidykla.lt This ester derivative is then subjected to hydrazinolysis, typically by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. lmaleidykla.lt This step replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH2), affording a 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide. lmaleidykla.lt

Once the hydrazide is formed, it can be readily converted into a variety of hydrazone derivatives. This is achieved through condensation reactions with a wide range of aromatic or heterocyclic aldehydes and ketones. lmaleidykla.ltlmaleidykla.lt The reaction is usually carried out in a protic solvent like ethanol, often with a catalytic amount of acid. ekb.eg This modular approach allows for the introduction of diverse structural motifs onto the quinazoline scaffold. For example, 2-hydrazinylquinazolin-4(3H)-one can be reacted with various carbonyl compounds in glacial acetic acid to yield the corresponding hydrazone derivatives. lmaleidykla.lt

Table 2: Synthesis of Hydrazone Derivatives from 2-Thioxo-3-phenyl-quinazolin-4(3H)-one

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Ethyl chloroacetate, K2CO3, DMF, reflux | Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate |

| 2 | Hydrazine hydrate, Ethanol, reflux | 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide |

| 3 | Aromatic/Heterocyclic Aldehyde, Ethanol, reflux | N'-Arylidene-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (Hydrazone) |

Modifications at the C-2 and C-3 Positions

The C-2 and N-3 positions of the quinazoline-4-thione ring are key sites for introducing structural diversity, allowing for the attachment of various alkyl, aryl, and heterocyclic moieties.

Introduction of Varied Alkyl and Aryl Moieties

The introduction of different substituents at the C-2 position can significantly influence the properties of the quinazoline-4-thione molecule. A notable example is the synthesis of the parent compound, 2-ethyl-3H-quinazoline-4-thione, itself. This compound can be prepared in high yield from 2-methyl-3H-quinazoline-4-thione through a process of double lithiation with n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures, followed by reaction with an electrophile such as iodomethane. researchgate.netekb.eg This methodology provides a route to extend the alkyl chain at the C-2 position and could be adapted to introduce other alkyl groups by using different alkyl halides as electrophiles. researchgate.netekb.eg

Modification at the N-3 position is also a common strategy for derivatization. As previously mentioned, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be synthesized by reacting substituted anthranilic acids with aryl isothiocyanates. This method allows for the incorporation of a wide range of substituted aryl groups at the N-3 position, leading to a diverse set of analogues. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is also well-established, often through multi-component reactions involving an isatoic anhydride, a primary amine (which becomes the N-3 substituent), and an orthoester (which provides the C-2 substituent).

Heterocyclic Ring Annulation (e.g., formation of triazoloquinazolines)

The quinazoline-4-thione framework can serve as a precursor for the construction of fused heterocyclic systems, such as triazoloquinazolines. These annulated heterocycles are of interest due to their unique chemical structures and potential pharmacological activities. nih.gov

A common strategy for the synthesis of lmaleidykla.ltresearchgate.nettriazolo[4,3-c]quinazolines involves the conversion of the C-4 thione group into a more reactive leaving group or a hydrazine moiety. ekb.eg For instance, a 4-thioxoquinazoline can be converted to a 4-hydrazinoquinazoline (B1199610). This intermediate is then cyclized with a one-carbon synthon to form the fused triazole ring.

One reported pathway involves the reaction of a 4-hydrazinoquinazoline with reagents like diethyl oxalate. This initially forms an oxaloyl hydrazine derivative which then undergoes dehydrative cyclization to yield a 3-ethoxycarbonyl- lmaleidykla.ltresearchgate.nettriazolo[4,3-c]quinazoline. Another approach starts with a 2,4-dichloroquinazoline, which is reacted with hydrazine hydrate to selectively form a 2-chloro-4-hydrazinylquinazoline. This intermediate can then be cyclized by heating with acetic anhydride to produce a 3-methyl- lmaleidykla.ltresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one. researchgate.net Furthermore, the reaction of a 4-hydrazinyl derivative with carbon disulfide can lead to the formation of a lmaleidykla.ltresearchgate.nettriazolo[4,3-c]quinazoline-3(2H)-thione, effectively annulating a triazole-thione ring onto the quinazoline core. These methods demonstrate the utility of the quinazoline-4-thione scaffold in building more complex, fused heterocyclic systems.

Halogenation and Nitro-Substitution Patterns

The introduction of halogen atoms and nitro groups onto the quinazoline scaffold represents a critical strategy for modulating the electronic properties and biological activities of 2-ethyl-3,4-dihydroquinazoline-4-thione analogues. These electrophilic substitution reactions primarily target the electron-rich benzene (B151609) ring portion of the molecule.

Research into the nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones, which are structurally related to the target compound, has shown that the reaction conditions dictate the substitution pattern. academicpublishers.orginlibrary.uz When subjected to a nitrating mixture, such as nitric acid in sulfuric acid, substitution occurs at the 6 and 8 positions of the aromatic ring. academicpublishers.orginlibrary.uz It has been observed that introducing a second nitro group into the quinazoline ring is challenging and requires an excess of the nitrating mixture and elevated temperatures, typically between 90-100°C. academicpublishers.orginlibrary.uz

The halogenation of quinazolinone derivatives has also been explored. For instance, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been successfully demonstrated. nih.gov This indicates that the benzene ring of the quinazolinone core is susceptible to electrophilic attack by halogens. Studies on 2-methyl-3-phenylquinazoline-4(3H)-thiones have led to the synthesis of 6-chloro substituted derivatives, further supporting the feasibility of halogenation on the benzene moiety of such heterocyclic systems. nih.gov

The following table summarizes the typical reagents and resulting substitution patterns for these derivatization strategies based on analogous compounds.

| Reaction | Reagent(s) | Typical Substitution Positions | Reference Compound Type |

|---|---|---|---|

| Nitration | Nitric Acid / Sulfuric Acid | 6- and 8- positions | 2,3-Polymethylene-3,4-dihydroquinazolin-4-one |

| Bromination | N-Bromosuccinimide (NBS) | Ortho-position of the 3-aryl group | 3-Arylquinazolin-4(3H)-one |

| Chlorination | Not specified | 6- position | 2-Methyl-3-phenylquinazoline-4(3H)-thione |

Redox Chemistry of the Thione Group (e.g., Thione to Oxo Conversions)

The thione group at the 4-position of 2-ethyl-3,4-dihydroquinazoline-4-thione is a key functional handle for a variety of chemical transformations, most notably redox reactions that convert it to the corresponding carbonyl (oxo) group, yielding 2-ethyl-3,4-dihydroquinazolin-4-one. This conversion is significant as it allows for the interconversion between two important classes of quinazoline derivatives, each with potentially distinct chemical and biological properties.

A range of oxidizing agents have been successfully employed for the conversion of quinazoline-4-thiones to their quinazolin-4-one counterparts. A study on 3-substituted 2-thioxo-quinazolin-4-ones demonstrated a simple and efficient conversion to the corresponding quinazolin-2,4-diones using sodamide under mild conditions. researchgate.net

Furthermore, the oxidation of 2,3-dihydroquinazolin-4(1H)-ones to the corresponding quinazolin-4(3H)-ones has been accomplished using potassium permanganate (B83412) (KMnO₄). nih.gov This suggests that KMnO₄ is a viable reagent for the oxidation of the dihydroquinazoline (B8668462) system, which could potentially be applied to the thione analogue.

The table below outlines various oxidizing agents and their application in the conversion of thione to oxo groups in related quinazoline systems.

| Oxidizing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Sodamide | 3-Substituted 2-thioxo-quinazolin-4-ones | 3-Substituted quinazolin-2,4-diones | researchgate.net |

| Potassium Permanganate (KMnO₄) | 2,3-Dihydroquinazolin-4(1H)-ones | Quinazolin-4(3H)-ones | nih.gov |

Biological Activity Profiling of 2 Ethyl 3,4 Dihydroquinazoline 4 Thione Analogues in Vitro and in Silico Studies

Antimicrobial Activity

Analogues of 2-ethyl-3,4-dihydroquinazoline-4-thione have demonstrated notable antimicrobial properties, with research highlighting their efficacy against a range of bacterial, fungal, and mycobacterial pathogens.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

Numerous studies have explored the antibacterial potential of quinazolinone and quinazoline-4-thione derivatives against both Gram-positive and Gram-negative bacteria. The sensitivity of Gram-positive bacteria to these compounds has been observed to be generally higher than that of Gram-negative bacteria. nih.gov

A series of novel 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their antibacterial effects. The results indicated that these compounds exhibited mild to high antibacterial activity, particularly against Gram-negative bacteria, with Escherichia coli being the most sensitive. nih.gov In another study, newly synthesized 2,3-disubstituted quinazolin-4(3H)-ones showed promising antimicrobial activity, with some derivatives demonstrating significant efficacy against both bacterial and fungal species, attributed to the presence of moieties like chalcone, pyrimidine (B1678525), azo, coumarin, and Schiff bases. iiste.org The introduction of a β-lactam ring was suggested to enhance the bactericidal potency. iiste.org

Furthermore, research on other quinazolinone derivatives has shown that specific substitutions on the quinazoline (B50416) core are crucial for antibacterial activity. For instance, compounds with a 4-fluorophenyl or 4-chlorophenyl group have shown potent activity against Proteus vulgaris and Bacillus subtilis. nih.gov The antibacterial action of quinazolinones is thought to be similar to that of quinolones, potentially involving the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolinone Analogues

| Compound | Test Organism | Activity/Zone of Inhibition | Reference |

|---|---|---|---|

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | 1.1 cm | nih.gov |

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Bacillus subtilis | 1.4 cm | nih.gov |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | 1.2 cm | nih.gov |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

The antifungal properties of quinazolinone analogues have also been a subject of investigation. Studies have shown that these compounds can be effective against common fungal pathogens like Candida albicans and Aspergillus niger.

In an evaluation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, all tested fungal strains were found to be sensitive to the synthesized compounds, with many showing a minimum inhibitory concentration (MIC) of 32 μg/ml. nih.gov These compounds were generally found to be fungistatic. nih.gov Another study reported that certain 2,3,6-trisubstituted quinazolin-4-one derivatives exhibited excellent activity against C. albicans and A. niger. iiste.org Specifically, a derivative with a p-methoxybenzaldehyde substitution was highly effective against P. aeruginosa and showed very good activity against A. niger. iiste.org

Furthermore, 5,8-quinazolinediones modified at positions 6 and 7 have demonstrated potent in vitro antifungal activity against various Candida species and Aspergillus niger. nih.gov The structure-activity relationship in these studies indicated that 6-arylamino-7-chloro-5,8-quinazolinediones were generally more potent than their 7-arylthio and 6,7-bis-(arylthio) counterparts. nih.gov

Table 2: Antifungal Activity of Selected Quinazolinone Analogues

| Compound Series | Test Organism | Activity | Reference |

|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes | MIC values of 32 μg/ml for most compounds | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-ones | Aspergillus niger, Candida albicans | Excellent to very good activity | iiste.org |

Antimycobacterial Activity (e.g., against Mycobacterium avium, M. kansasii)

Research into quinazoline-4-thione analogues has revealed promising activity against various Mycobacterium species, including those that are often resistant to standard treatments. The conversion of the oxo group at position 4 of the quinazoline ring to a thioxo group has been suggested to generally increase antimycobacterial activity. nih.govresearchgate.net

A study involving the synthesis of 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones found that compounds with a 6-chloro substitution were particularly active. nih.govresearchgate.netdoaj.org One of the most potent compounds, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, demonstrated higher activity than the standard drug isoniazid (B1672263) against Mycobacterium avium and Mycobacterium kansasii. nih.govresearchgate.netdoaj.org

Table 3: Antimycobacterial Activity of a Quinazoline-4-thione Analogue

| Compound | Test Organism | MIC (μg/mL) | Isoniazid MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | Mycobacterium avium | 62.5 | >250 | nih.govresearchgate.net |

Antiparasitic Activity

The therapeutic potential of quinazoline-based compounds extends to parasitic diseases, with studies indicating their effectiveness against protozoan parasites like Leishmania.

Antileishmanial Activity (e.g., against Leishmania amazonensis)

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Analogues of 2,3-dihydroquinazolin-4(1H)-one have emerged as a new class of potential anti-leishmanial agents. mdpi.com

In vitro studies have been conducted to evaluate the efficacy of these compounds against Leishmania amazonensis. For instance, semi-synthetic derivatives obtained from natural products have been tested, with some showing significant inhibitory effects on the promastigote forms of the parasite. scientiaplena.org.br One derivative, FGS-16, exhibited a 50% inhibitory concentration (IC50) of 1.0 ± 0.5 µg/mL at 24 hours and 0.5 ± 0.6 µg/mL at 72 hours against L. amazonensis. scientiaplena.org.br Another study on a naphthoquinone derivative also demonstrated its effectiveness against both promastigote and amastigote stages of L. amazonensis. nih.gov

Computational studies, such as molecular docking, have been employed to understand the mechanism of action of these compounds, suggesting that they may target key enzymes in the parasite like pyridoxal (B1214274) kinase and trypanothione (B104310) reductase. mdpi.com

Table 4: Antileishmanial Activity of a Quinazolinone Analogue

| Compound | Test Organism | IC50 (µg/mL) at 72h | Reference |

|---|

Anticonvulsant Potential

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity. Numerous derivatives have been synthesized and evaluated for their potential in treating seizures, often using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpscr.infomdpi.comnih.gov

In one study, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant activity. mdpi.com The pentylenetetrazole-induced seizure model in mice indicated that most of the tested compounds possess potential anticonvulsant properties. mdpi.comresearchgate.net Another study on a new series of quinazoline-4(3H)-ones showed that most of the compounds displayed anticonvulsant activity in the scPTZ screen. nih.gov Notably, three compounds were identified as being four times more potent than the standard drug ethosuximide, with 100% protection against PTZ-induced convulsions. nih.gov

The anticonvulsant effect of these compounds is often attributed to their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. mdpi.comresearchgate.net Molecular docking studies have supported this hypothesis, showing the binding of these molecules to the GABA-A receptor. mdpi.comresearchgate.net

Table 5: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogues in the PTZ Test

| Compound Series/Number | Protection against PTZ-induced seizures | Reference |

|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones ("b" series) | Favorable results, particularly for compound 8b | mdpi.comresearchgate.net |

| Quinazoline-4(3H)-ones (Compounds 8, 13, 19) | 100% protection | nih.gov |

Cytotoxic and Antitumor Effects

Derivatives of 2-thio-3,4-dihydroquinazoline have been investigated for their potential as anticancer agents. In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against various human cancer cell lines, including non-small cell lung cancer (A549) and colon carcinoma (HCT-116).

Detailed research into a series of 2-thio-3,4-dihydroquniazoline derivatives identified specific analogues with significant cytotoxic potency. For instance, one notable compound, designated 6g in a study, displayed potent activity against both A549 and HCT-116 cell lines, with IC50 values of 5.0 µM and 6.4 µM, respectively. nih.govnih.gov This level of activity is comparable to that of established lead compounds in the field, highlighting the potential of the isothiourea moiety as a critical pharmacophore for anticancer effects. nih.govnih.gov While broad screenings of other quinazoline-based compounds have shown activity against leukemia cell lines, specific data for 2-ethyl-3,4-dihydroquinazoline-4-thione analogues against the K562 (chronic myelogenous leukemia) cell line is less detailed in the available literature. mdpi.comnih.gov

Table 1: Cytotoxic Activity of 2-Thio-3,4-dihydroquinazoline Analogue (6g)

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6g | A549 (Lung Cancer) | 5.0 nih.govnih.gov |

| 6g | HCT-116 (Colon Cancer) | 6.4 nih.govnih.gov |

Enzyme Inhibitory Activities

T-type calcium channels, particularly the Cav3.2 subtype, are implicated in various physiological and pathological processes, including cancer cell proliferation, making them a viable target for therapeutic intervention. nih.govnih.govmdpi.com A series of 2-thio-3,4-dihydroquinazoline derivatives were specifically synthesized and evaluated for their ability to block these channels.

The investigation revealed that these compounds could effectively inhibit T-type calcium channel activity. The most active compound from the series (referred to as 6g) demonstrated potent inhibition of Cav3.2 currents, achieving 83% inhibition at a concentration of 10 µM. nih.govnih.gov This finding suggests that the 2-thio-3,4-dihydroquinazoline scaffold is a promising foundation for the development of novel T-type calcium channel blockers. nih.govnih.gov

Table 2: T-type Calcium Channel (Cav3.2) Inhibition by a 2-Thio-3,4-dihydroquinazoline Analogue

| Compound Analogue | Target | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| 6g | Cav3.2 | 10 | 83 nih.govnih.gov |

γ-Aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govresearchgate.net While direct inhibitory activity of 2-ethyl-3,4-dihydroquinazoline-4-thione analogues on the GABA-AT enzyme is not extensively documented in the cited literature, the broader quinazoline class is well-recognized for its significant interactions with the GABAergic system, which are primarily responsible for their anticonvulsant properties. mdpi.comnih.gov

Research indicates that the anticonvulsant effects of many quinazoline derivatives are attributed to their role as positive allosteric modulators or stimulants of the GABA-A receptor. mdpi.comnih.gov By binding to the GABA-A receptor, these compounds can enhance the influx of chloride ions, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission. nih.gov Molecular docking studies have further supported the high affinity of quinazoline analogues for the GABA-A receptor. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain isoforms, such as hCA IX and hCA XII, are overexpressed in tumors and are considered important anticancer targets. nih.gov Analogues of 2-mercaptoquinazolin-4(3H)-one have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov

Studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives revealed potent and, in some cases, selective inhibition against the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov For example, specific compounds showed inhibitory constants (Ki) in the low nanomolar range against hCA IX and hCA XII, demonstrating high selectivity. nih.gov Kinetic studies have confirmed that some quinazolinone derivatives act as competitive inhibitors of CA-II.

Table 3: Inhibitory Activity (Ki, nM) of 2-Mercaptoquinazolin-4(3H)-one Analogues against hCA Isoforms

| Compound Analogue | hCA I (Ki nM) | hCA II (Ki nM) | hCA IX (Ki nM) | hCA XII (Ki nM) |

|---|---|---|---|---|

| Compound 2 | >10000 | 605.4 | 40.7 | 13.0 nih.gov |

| Compound 4 | >10000 | 85.6 | 8.0 | 10.8 nih.gov |

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and are also implicated in carcinogenesis. A series of 2-substituted mercapto-4(3H)-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory effects through the inhibition of COX-1 and COX-2.

The results from in vitro assays showed that several of these analogues are potent and highly selective inhibitors of the COX-2 enzyme. For instance, compounds 4 and 6 from one study exhibited strong COX-2 inhibitory activity with IC50 values of 0.33 µM and 0.40 µM, respectively. Their selectivity index (SI), a measure of preference for COX-2 over COX-1, was greater than 303 and 250, respectively, which is comparable to the reference COX-2 inhibitor, celecoxib.

Table 4: COX-2 Inhibitory Activity of 2-Mercapto-4(3H)-quinazolinone Analogues

| Compound Analogue | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| Compound 4 | 0.33 | >303.0 |

| Compound 6 | 0.40 | >250.0 |

| Celecoxib (Reference) | 0.30 | >333.0 |

The quinazoline core is a well-established scaffold for the design of tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Building on this, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been developed and assessed for their potential as multi-kinase inhibitors.

These compounds have been tested against a panel of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). One particularly active derivative, compound 5d, demonstrated potent, nanomolar-range inhibitory activity against HER2, EGFR, and VEGFR2, with IC50 values comparable to reference inhibitors like erlotinib (B232) and sorafenib.

Table 5: Multi-Kinase Inhibitory Activity of a 2-Sulfanylquinazolin-4(3H)-one Analogue (5d)

| Compound Analogue | EGFR IC50 (µM) | HER2 IC50 (µM) | VEGFR2 IC50 (µM) | CDK2 IC50 (µM) |

|---|---|---|---|---|

| 5d | 0.198 | 0.165 | 0.211 | 2.097 |

| Erlotinib (Reference) | 0.112 | 0.131 | - | - |

| Sorafenib (Reference) | - | - | 0.155 | - |

| Roscovitine (Reference) | - | - | - | 0.320 |

Nitric Oxide Synthase Inhibition

Quinazoline derivatives have been identified as potent inhibitors of nitric oxide (NO) production, primarily through the suppression of inducible nitric oxide synthase (iNOS or NOS II) gene expression. Research has demonstrated that certain novel quinazolidine derivatives can inhibit the formation of nitrite (B80452) in a dose-dependent manner in murine macrophage cell lines. This effect is attributed to the suppression of NOS II mRNA and protein expression, rather than direct inhibition of the enzyme's activity. Interestingly, the inhibitory action of these compounds on gene expression appears to be selective for macrophages, as they did not exhibit the same effect in rat vascular smooth muscle cells. nih.gov

Further studies on quinazolin-4(3H)-one Schiff base derivatives have expanded on these findings, showing that these compounds can act as inhibitors of both inducible (iNOS) and neuronal (nNOS) nitric oxide synthase isoforms. In general, these assayed compounds have demonstrated a preference for inhibiting iNOS over nNOS, highlighting their potential for selective anti-inflammatory applications. researchgate.netnih.gov The structure-activity relationships of these molecules are a key area of investigation, with the goal of developing highly selective inhibitors. nih.gov

Aldosterone (B195564) Synthase (CYP11B) Inhibition

Quinazolinone derivatives have been recognized for their potential to inhibit aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. nih.gov Aldosterone plays a crucial role in regulating blood pressure and electrolyte balance, and its overproduction can contribute to various cardiovascular diseases. The inhibition of aldosterone synthase is therefore a promising therapeutic strategy for conditions such as hypertension and heart failure. nih.gov The quinazolinone scaffold is being explored for the development of selective inhibitors of CYP11B2, which could offer a more targeted approach to modulating the renin-angiotensin-aldosterone system. nih.gov

Platelet Activating Factor Antagonism

Derivatives of quinazoline-4-one-2-thione have been synthesized and evaluated for their antiplatelet aggregation activity. researchgate.netacs.org Platelet-activating factor (PAF) is a potent phospholipid mediator involved in platelet aggregation, inflammation, and allergic responses. Antagonism of PAF can be beneficial in preventing thrombosis and managing inflammatory conditions. Studies have assessed the ability of these quinazoline derivatives to inhibit platelet aggregation induced by agents such as ADP and arachidonic acid in human plasma. researchgate.netacs.org The investigation into the antiplatelet properties of these compounds contributes to the development of new therapeutic agents for cardiovascular diseases.

Methionyl-tRNA Synthetase Inhibition

A significant finding in the biological profiling of quinazoline analogues is the identification of a 2-aminoquinazolin-4-one derivative as a potent inhibitor of methionyl-tRNA synthetase (MetRS). nih.gov This enzyme is crucial for protein biosynthesis, making it an attractive target for the development of antimicrobial agents. In a study focused on Leishmania donovani, a protozoan parasite, a 2-aminoquinazolin-4-one compound, designated DDD806905, was identified as a highly potent inhibitor of LdMetRS with a Ki of 18 nM. nih.gov

Crystallographic studies have revealed that this compound binds to the methionine pocket of the enzyme. nih.gov The inhibition is competitive with respect to methionine and exhibits a mixed inhibition pattern with respect to ATP. nih.gov The on-target activity of these compounds has been confirmed in in vitro protein translation assays, providing strong evidence that their antiparasitic effects are mediated through the inhibition of MetRS. nih.gov

Table 1: Inhibitory Activity of a 2-Aminoquinazolin-4-one Analogue against Leishmania donovani MetRS

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Mechanism |

| DDD806905 | Leishmania donovani MetRS | 94 | 18 | Competitive with methionine, mixed with ATP |

Photosynthesis-Inhibiting and Antialgal Activity (e.g., in spinach chloroplasts, Chlorella vulgaris)

Several 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones have been synthesized and assessed for their ability to inhibit photosynthesis and their activity against algae. A number of these compounds demonstrated notable photosynthesis-inhibiting activity. nih.gov Specifically, 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its 3'-chloro- and 3',4'-dichloro analogues were found to be particularly effective at inhibiting the oxygen evolution rate in spinach chloroplasts. nih.govbiotech-asia.org

In addition to their impact on photosynthesis in isolated chloroplasts, some of these quinazoline-4-thione derivatives were also found to reduce the chlorophyll (B73375) content in the green alga Chlorella vulgaris. nih.govbiotech-asia.org The antialgal activity was evaluated by measuring the chlorophyll content after a 7-day cultivation period in the presence of the test compounds. nih.gov However, it is worth noting that some quinazolin-4-one derivatives isolated from Streptomyces species did not show activity against Chlorella vulgaris. mdpi.com

Table 2: Photosynthesis-Inhibiting Activity of Quinazoline-4-thione Analogues in Spinach Chloroplasts

| Compound Analogue | Key Substituents | Activity |

| Dihydroquinazoline-4(3H)-thione | 6-Chloro, 2,2-dimethyl, 3-phenyl | Most effective |

| Dihydroquinazoline-4(3H)-thione | 6-Chloro, 2,2-dimethyl, 3-(3'-chlorophenyl) | Most effective |

| Dihydroquinazoline-4(3H)-thione | 6-Chloro, 2,2-dimethyl, 3-(3',4'-dichlorophenyl) | Most effective |

Insecticidal Activity

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been designed, synthesized, and evaluated for their insecticidal properties. A series of these compounds demonstrated moderate to high activity against the oriental armyworm (Mythimna separata) at various tested concentrations. Notably, specific compounds within this series exhibited 80% larvicidal activity at a concentration of 5 mg/L. The mechanism of action for some of these compounds appears to be different from that of known insecticides like chlorantraniliprole, suggesting a novel mode of insecticidal action.

Further research into 2-aryl-2,3-dihydroquinazolin-4-ones has identified them as a novel class of insecticides effective against the malaria vector Anopheles arabiensis. Structure-activity relationship (SAR) studies have indicated that the presence of a halogen at the para and meta positions of the aryl ring, as well as cyano and methoxy (B1213986) groups at the 4-position of the aryl ring, are favorable for their bioactivity. Additionally, some 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiol compounds have shown insecticidal activity against the adult stage of the blowfly (Chrysomyia albiceps) that is comparable to the commercial insecticide malathion.

Table 3: Larvicidal Activity of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Analogues against Anopheles arabiensis

| Compound Analogue | Aryl Ring Substituent | Activity |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | 3-Iodo | Favorable |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | 4-Chloro | Favorable |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | 4-Fluoro | Favorable |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | 4-Cyano | Interesting |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | 4-Methoxy | Interesting |

Antiglycation and Anti-inflammatory Activities

A novel series of guanidine-modified quinazolines have been reported to possess antiglycating properties. nih.gov The glycation reaction, a non-enzymatic reaction between proteins and sugars, is implicated in the complications of diabetes mellitus. The ability of these quinazoline analogues to inhibit glycation makes them interesting candidates for further investigation in the context of diabetic complications. nih.gov

In addition to their antiglycation potential, quinazoline and dihydroquinazolinone derivatives have demonstrated significant anti-inflammatory activity. Certain 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2 in stimulated macrophage cells. Furthermore, some 2,3-dihydroquinazolin-4(1H)-one derivatives have exhibited higher anti-inflammatory activity than the well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib. These findings underscore the potential of this class of compounds as effective anti-inflammatory agents.

Structure Activity Relationship Sar Studies for 2 Ethyl 3,4 Dihydroquinazoline 4 Thione Analogues

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of 2-ethyl-3,4-dihydroquinazoline-4-thione analogues is highly sensitive to the chemical nature and placement of various substituents. Key positions for modification include the C-2 position of the pyrimidine (B1678525) ring and the C-6 position of the fused benzene (B151609) ring, where alterations can significantly modulate the therapeutic potential of the molecule.

Effects of Alkyl Chain Length and Branching at C-2

The size and branching of the alkyl substituent at the C-2 position are pivotal in determining the biological activity of quinazoline-4-thione derivatives. While comprehensive studies detailing a systematic increase in alkyl chain length (ethyl, propyl, butyl, etc.) are limited, research comparing methyl and gem-dimethyl substitutions provides clear evidence of the role of steric bulk at this position.

In a study evaluating the antimycobacterial activity of various quinazoline-4-thiones, a direct comparison was made between 2-methyl-3-phenylquinazoline-4(3H)-thiones and their 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thione counterparts. The results demonstrated that the introduction of a second methyl group at the C-2 position, creating a branched gem-dimethyl structure, had a significant impact on efficacy. For instance, the 2-methyl analogue showed activity against certain mycobacterial strains, whereas the 2,2-dimethyl derivative was found to be inactive in the same assays. nih.gov This suggests that increased steric hindrance at the C-2 position can be detrimental to the antimycobacterial activity of this class of compounds. nih.gov

Conversely, other studies on 2-alkyl(aryl)-quinazolin-4(3H)-thiones have shown that a variety of small alkyl and aryl substituents at the C-2 position can be conducive to anticancer activity, indicating that the optimal substituent is target-dependent. researchgate.net

Table 1: Effect of C-2 Alkyl Substitution on Antimycobacterial Activity

| Compound Series | C-2 Substituent | Biological Activity Profile |

|---|---|---|

| 2-methyl-3-phenylquinazoline-4(3H)-thiones | Methyl | Active against specific mycobacterial strains |

| 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones | gem-Dimethyl | Inactive against the same mycobacterial strains |

Role of Aromatic and Heteroaromatic Substituents

Replacing the alkyl group at the C-2 position with aromatic or heteroaromatic rings introduces new possibilities for molecular interactions, such as pi-pi stacking, which can significantly influence biological efficacy.

Furthermore, the incorporation of heteroaromatic systems at C-2 has yielded compounds with potent and diverse bioactivities. A notable example involves 2-heteroaryl- nih.govnih.govnih.govtriazolo[1,5-c]quinazoline-5(6H)-thiones, which are structurally analogous to C-2 substituted quinazoline-thiones. In this series, compounds featuring furan, indole (B1671886), or benzofuran (B130515) moieties displayed significant antibacterial activity, particularly against Staphylococcus aureus. nih.govresearchgate.net The introduction of the indole fragment, in particular, was found to expand the spectrum and significantly increase anticancer activity against a wide range of cell lines. researchgate.net

Table 2: Influence of C-2 Aromatic/Heteroaromatic Substituents on Biological Activity

| C-2 Substituent Type | Example Moiety | Observed Biological Activity | Reference Compound Class |

|---|---|---|---|

| Aryl | Phenyl | Anticancer | 2-Aryl-quinazolin-4(3H)-thiones |

| Heteroaryl | Furan | Antibacterial | 2-Heteroaryl- nih.govnih.govnih.govtriazolo[1,5-c]quinazoline-5(6H)-thiones |

| Heteroaryl | Indole | Antibacterial, Broad-spectrum Anticancer | 2-Heteroaryl- nih.govnih.govnih.govtriazolo[1,5-c]quinazoline-5(6H)-thiones |

| Heteroaryl | Benzofuran | Antibacterial | 2-Heteroaryl- nih.govnih.govnih.govtriazolo[1,5-c]quinazoline-5(6H)-thiones |

Impact of Halogen and Nitro Group Substitution on Activity Profiles

The introduction of halogens and nitro groups onto the quinazoline (B50416) ring system is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby altering its activity profile.

For quinazoline-4-thione analogues, substitution on the fused benzene ring is particularly critical. Studies have consistently shown that the presence of a chlorine atom at the C-6 position is a key determinant for potent antimycobacterial activity. nih.govdoaj.org For example, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione demonstrated higher activity against Mycobacterium avium and M. kansasii than the standard drug, isoniazid (B1672263). nih.govdoaj.org In contrast, the unsubstituted analogues were largely inactive against these strains. nih.gov This highlights the C-6 position as a crucial "hotspot" for enhancing antimycobacterial efficacy. Halogen substitutions on other parts of the molecule, such as a 3'-chloro or 3',4'-dichloro substitution on an N-3 phenyl ring, were also found to be effective in modulating other biological activities like the inhibition of oxygen evolution in spinach chloroplasts. nih.gov

The placement of a nitro group, a strong electron-withdrawing group, has also been shown to enhance biological activity in related quinazoline scaffolds. In studies of 4-anilinoquinazolines, a nitro group at the C-6 position was found to increase anticancer activity. nih.gov Similarly, 6-nitro-4-substituted quinazolines have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov While direct evidence for nitro-substituted 2-ethyl-3,4-dihydroquinazoline-4-thiones is sparse, the established trends suggest that a C-6 nitro group would be a promising modification for enhancing biological activity.

Table 3: Effect of Halogen Substitution on Antimycobacterial Activity of 2-Methyl-quinazoline-4(3H)-thiones

| Compound | Substitution on Quinazoline Ring | Activity vs. M. avium & M. kansasii |

|---|---|---|

| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | 6-Chloro | Highly Active |

| Unsubstituted Analogues | None | Inactive |

Identification of Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the cumulative SAR data for quinazoline-4-thione analogues, a general pharmacophore model can be proposed.

Key pharmacophoric features for the biological activity of this scaffold include:

A Hydrogen Bond Acceptor: The sulfur atom of the C-4 thione group is a critical hydrogen bond acceptor. The general increase in antimycobacterial activity when converting quinazolin-4-ones to quinazoline-4-thiones underscores the importance of this feature. nih.gov

An Aromatic/Hydrophobic Core: The fused quinazoline ring system serves as a rigid, hydrophobic scaffold necessary for proper orientation within a receptor's binding pocket.

A Substituent at C-2: The presence of a group at the C-2 position is essential for activity. This group, whether a small alkyl or a larger (hetero)aromatic system, likely engages in specific hydrophobic or aromatic interactions with the target.

Specific Substitution on the Benzene Ring: An electron-withdrawing group, particularly a halogen like chlorine, at the C-6 position is a critical feature for antimycobacterial activity. nih.gov This suggests the presence of a specific sub-pocket that favorably interacts with such a group.

Hydrogen Bonding Sites on the Pyrimidine Ring: In related quinazolinone inhibitors, the N-1 and N-3 nitrogens of the quinazoline ring have been identified as crucial for forming hydrogen bonds with methionine and threonine residues in the active site of kinases like EGFR. nih.gov These interactions are likely conserved in the thione analogues.

A 3D-QSAR-based pharmacophore model developed for quinazoline-based acetylcholinesterase inhibitors identified two hydrogen bond acceptors, two aromatic rings, and one hydrophobic region as essential features, which aligns with the elements identified from the SAR of quinazoline-4-thiones. nih.gov

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For quinazoline-4-thione derivatives, conformational flexibility and tautomerism can play significant roles in their biological activity.

Quinazoline-4(3H)-thiones can exist in two tautomeric forms: the thione (amide) form and the thiol (iminol) form. The equilibrium between these two forms can be influenced by substituents and the surrounding environment. This tautomerism can alter the shape of the molecule and the availability of hydrogen bond donors and acceptors. For example, the thione form presents a C=S hydrogen bond acceptor, while the thiol form provides an S-H hydrogen bond donor and changes the hybridization and geometry at N-3. Studies on thiazole-fused quinazolinones have noted the presence of two tautomeric forms in NMR spectra, with the thione form being the most abundant. mdpi.com A shift in this equilibrium could dramatically affect binding affinity for a target receptor.

Furthermore, SAR studies on related quinazolinone EGFR inhibitors have shown that substitutions can induce detrimental repulsive conformational changes. For instance, substitution at the ortho-position of a benzyl (B1604629) group was found to cause a complete loss of inhibitory effect, likely by forcing the molecule into an unfavorable conformation for binding. nih.gov Similarly, substitutions that create steric hindrance near key interaction points, such as the N-1 and N-3 positions, can disrupt essential hydrogen bonds and decrease activity. nih.gov Therefore, maintaining a favorable conformation that allows for optimal alignment of pharmacophoric features within the target's active site is crucial for the biological activity of 2-ethyl-3,4-dihydroquinazoline-4-thione analogues.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular framework of 2-ethyl-3,4-dihydroquinazoline-4-thione by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atom environments, Infrared (IR) spectroscopy identifies the functional groups present, and High-Resolution Mass Spectrometry (HR-MS) determines the precise molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the connectivity of atoms in 2-ethyl-3,4-dihydroquinazoline-4-thione. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. The ethyl group protons are expected to appear as a triplet and a quartet in the aliphatic region. The aromatic protons of the quinazoline (B50416) ring system will resonate in the downfield region, with their multiplicity depending on the substitution pattern. The N-H proton typically appears as a broad singlet.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum would be expected to show signals for the two carbons of the ethyl group, the carbons of the benzene (B151609) ring, and the two carbons of the pyrimidine (B1678525) ring, including the characteristic downfield shift for the thione C=S carbon.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂-CH₃ | Triplet | Aliphatic Region |

| -CH₂-CH₃ | Quartet | Aliphatic Region |

| Aromatic C-H | Multiplet | Aromatic Region |

| N-H | Broad Singlet | - |

| C=S | - | Downfield Region |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in 2-ethyl-3,4-dihydroquinazoline-4-thione by measuring the absorption of infrared radiation at various frequencies. The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretching vibration, aromatic C-H stretching, aliphatic C-H stretching, C=N stretching of the quinazoline ring, and the C=S (thione) stretching vibrations. The presence of these specific bands provides strong evidence for the quinazoline-4-thione scaffold.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=N | Stretching | 1600-1650 |

| C=S | Stretching | 1200-1300 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry is a critical technique for the precise determination of the molecular formula of 2-ethyl-3,4-dihydroquinazoline-4-thione. HR-MS measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental composition. For 2-ethyl-3,4-dihydroquinazoline-4-thione (C₁₀H₁₀N₂S), the experimentally determined monoisotopic mass should closely match the theoretically calculated value.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂S |

| Calculated Monoisotopic Mass | 190.0565 |

| Expected [M+H]⁺ Ion (m/z) | 191.0638 |

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.8231 (3) |

| b (Å) | 14.3214 (6) |

| c (Å) | 21.7365 (8) |

| Volume (ų) | 1812.71 (14) |

| Z | 8 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of 2-ethyl-3,4-dihydroquinazoline-4-thione. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₀N₂S) to confirm the compound's purity and empirical formula.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 63.13 |

| Hydrogen (H) | 5.30 |

| Nitrogen (N) | 14.72 |

| Sulfur (S) | 16.85 |

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for assessing the purity of 2-ethyl-3,4-dihydroquinazoline-4-thione. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The purity is indicated by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used as the mobile phase for quinazoline derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-3,4-dihydroquinazoline-4-thione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with carbonyl-containing precursors under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–24 hours). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers structurally characterize 2-ethyl-3,4-dihydroquinazoline-4-thione to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic signals (e.g., thione sulfur at ~200 ppm in -NMR).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for regioselective functionalization of the quinazoline-thione core?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. Strategies include:

- Protecting groups : Use Boc or acetyl groups to direct substitution at specific positions.

- Catalysts : Employ Lewis acids (e.g., ZnCl) to stabilize intermediates during cyclization .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the thione sulfur .

Q. How should contradictory data on biological activity (e.g., varying IC values across studies) be resolved?

- Methodological Answer : Conduct a meta-analysis with standardized protocols:

- Control normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity).

- Assay reproducibility : Validate results across multiple labs with blinded replicates.

- Structure-activity relationship (SAR) : Compare analogs to identify confounding substituent effects .

Q. What computational methods are effective for predicting the binding affinity of 2-ethyl-3,4-dihydroquinazoline-4-thione to biological targets?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., EGFR, DHFR).

- Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability.

- QSAR models : Use descriptors like logP, H-bond donors, and topological polar surface area .

Q. How can degradation pathways of this compound under physiological conditions be analyzed?

- Methodological Answer : Perform stability studies:

- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC.

- Metabolite identification : Use LC-MS/MS to detect oxidation products (e.g., sulfoxide derivatives) .

- Forced degradation : Expose to heat, light, or peroxides to simulate stress conditions .

Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release.

- Co-solvents : Administer with cyclodextrins or PEG-400 in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.